
Rocuronium bromide
Vue d'ensemble
Description
Le bromure de rocuronium est un bloquant neuromusculaire non dépolarisant ou un relaxant musculaire aminostéroïde utilisé en anesthésie moderne pour faciliter l'intubation trachéale en procurant une relaxation musculaire squelettique. Il est souvent nécessaire pour la chirurgie ou la ventilation mécanique . Le bromure de rocuronium est commercialisé sous les noms de marque Zemuron et Esmeron .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de bromure de rocuronium de haute pureté implique une série de réactions chimiques. Une méthode consiste à mélanger un antisolvant à faible point d'ébullition avec du bromure de rocuronium contenant un solvant organique, suivie d'une cristallisation pour obtenir du bromure de rocuronium de haute pureté . Une autre méthode implique l'utilisation de conditions de réaction spécifiques pour garantir que la quantité totale d'impuretés dans le produit final ne dépasse pas 0,05 % .
Méthodes de production industrielle
La production industrielle de bromure de rocuronium implique généralement des procédés évolutifs qui ne nécessitent pas de chromatographie sur colonne. Ces méthodes sont conçues pour être simples, pratiques et économiques, ce qui les rend adaptées à la production à grande échelle .
Analyse Des Réactions Chimiques
Quaternization with Allyl Bromide
The diol intermediate undergoes quaternization with allyl bromide to form the final rocuronium bromide.
This step introduces the allyl group to the pyrrolidine nitrogen, forming the quaternary ammonium structure essential for neuromuscular activity .
Purification and Recrystallization
Post-quaternization, purification involves:
- Column Chromatography : Alumina-based separation to remove impurities .
- Crystallization :
- Decolorization : Activated charcoal treatment in polar aprotic solvents .
Final Drying Conditions
Stability and Decomposition
This compound exhibits specific stability characteristics:
Property | Observation |
---|---|
Thermal Decomposition | Begins at 250°C (HSM and DSC data) |
Reactivity | Reacts with strong oxidizing agents |
pH Stability | Stable in solutions with pH 5–8 |
The compound’s non-crystalline nature at biological temperatures (confirmed via XRPD and HSM) impacts its formulation stability .
Intermediate Reactions and Byproducts
Key intermediates include:
- Compound VI : A bis-acetylated derivative requiring selective deacetylation to yield the monoacetate precursor .
- Compound VIII : Direct precursor to this compound, reacted with allyl bromide under optimized conditions .
Selective Deacetylation
Analytical Characterization
Critical quality control steps involve:
- HPLC : Purity assessment of intermediates (≥85% area purity for Compound IV) .
- XRPD : Confirmation of amorphous solid-state structure .
- EDX Spectroscopy : Elemental analysis confirming Br, C, O, and N composition .
This synthesis and reactivity profile underscores the complexity of producing this compound at scale while maintaining pharmaceutical-grade purity. The use of excess allyl bromide and controlled crystallization steps highlights the balance between reaction efficiency and yield optimization .
Applications De Recherche Scientifique
Clinical Applications
- Skeletal Muscle Relaxation During Surgery
- Facilitation of Endotracheal Intubation
- Mechanical Ventilation Support
Pharmacological Properties
- Onset and Duration : Rocuronium has a rapid onset of action (1-2 minutes) and an intermediate duration (30-60 minutes), which is beneficial for procedures requiring quick muscle relaxation .
- Safety Profile : Studies indicate that rocuronium has a favorable safety profile, with mild effects on hemodynamic parameters and low incidence of adverse reactions compared to other neuromuscular blockers .
High-Dose Rocuronium in Spinal Surgery
A study evaluated the effects of high-dose this compound in patients undergoing spinal surgery. The findings indicated that administering higher doses resulted in:
- Shortened onset times for muscle relaxation.
- Improved intubation conditions.
- No significant increase in adverse reactions such as airway resistance or bronchospasm .
Comparison with Other Neuromuscular Blockers
Research comparing rocuronium with succinylcholine highlighted its advantages:
- Similar efficacy in achieving rapid intubation.
- Lower incidence of complications associated with succinylcholine, such as hyperkalemia and malignant hyperthermia .
Data Summary
Mécanisme D'action
Rocuronium bromide acts as a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation . This mechanism makes it a valuable tool in anesthesia and critical care settings .
Comparaison Avec Des Composés Similaires
Le bromure de rocuronium est souvent comparé à d'autres agents bloquant les neuromuscles tels que le bromure de vécuronium et le bromure de pancuronium.
Bromure de vécuronium : Le rocuronium a un début d'action plus rapide que le vécuronium, ce qui le rend approprié pour l'induction en séquence rapide.
Bromure de pancuronium : Le rocuronium est moins puissant que le pancuronium, mais sa durée d'action est plus courte, ce qui peut être avantageux dans certains contextes cliniques.
Des composés similaires comprennent :
- Bromure de vécuronium
- Bromure de pancuronium
- Bésylate d'atracurium
- Cisatracurium
Le début d'action rapide et la durée d'action intermédiaire du bromure de rocuronium le rendent unique parmi ces composés .
Activité Biologique
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia for muscle relaxation during surgical procedures. Its mechanism of action, pharmacodynamics, and associated biological activities have been the subject of extensive research. This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and relevant research findings.
This compound acts primarily by blocking the neuromuscular transmission at the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the motor end plate, leading to muscle paralysis. The onset time and duration of action are influenced by factors such as dosage, patient characteristics, and the type of anesthesia used.
Pharmacological Effects
This compound exhibits various pharmacological effects beyond its primary use as a muscle relaxant. Key findings from recent studies include:
- Inflammation and Pain Suppression : this compound has been shown to inhibit endothelial nitric oxide synthase (eNOS) and decrease nitric oxide production in cultured endothelial cells. This suggests a potential role in modulating inflammatory responses .
- Cytotoxic Effects : In vitro studies indicate that this compound does not exhibit cytotoxicity at lower concentrations (up to 50 µg/mL), but higher concentrations significantly reduce cell viability .
- Cyclooxygenase Activity : The compound enhances the expression of cyclooxygenase-2 (COX-2) while having minimal effects on COX-1 expression, indicating its involvement in inflammatory pathways .
Table 1: Summary of this compound's Biological Activity
Anaphylaxis Induced by this compound
A notable case reported an anaphylactic reaction to this compound in a 33-month-old patient undergoing surgery. The patient exhibited severe hypotension and hypoxia shortly after administration. This case highlights the importance of monitoring for allergic reactions during anesthesia, especially with neuromuscular blockers like rocuronium .
Emergence from Anesthesia
A study involving rats demonstrated that intravenous infusion of this compound prolongs the time to emergence from propofol anesthesia in a dose-dependent manner. This suggests that rocuronium may have implications for recovery times in clinical settings .
Clinical Implications
The diverse biological activities of this compound necessitate careful consideration during its clinical application. While it is effective for muscle relaxation, its potential effects on inflammation and pain management could influence postoperative outcomes. Additionally, awareness of possible allergic reactions is crucial for patient safety.
Q & A
Basic Research Questions
Q. How can researchers validate the purity and stability of rocuronium bromide in experimental settings?
this compound should be analyzed using certified reference materials (CRMs) traceable to pharmacopeial standards (e.g., Ph. Eur. Y0001580, USP 1604905). High-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods are recommended, with storage at -10°C to -25°C to prevent degradation. Stability testing under varying temperatures and pH conditions is critical to ensure batch consistency .
Q. What experimental designs are used to assess this compound-induced cytotoxicity in vitro?
Use the MTT assay with CPAE (calf pulmonary artery endothelial) cells exposed to concentrations ranging from 1–1,000 µg/mL for 24 hours. Control groups must include rocuronium-free media. Cytotoxicity thresholds are observed at ≥100 µg/mL (cell viability drops to 84% ±12%), with significant toxicity at 1,000 µg/mL (45% viability) .
Q. How should incompatibility with other drugs be evaluated during intravenous co-administration?
Test compatibility by mixing this compound with other drugs (e.g., barbiturates) in saline solutions. Flush infusion lines with 0.9% NaCl between administrations. Monitor for precipitate formation or pH changes. Documented incompatibilities include alkaline solutions, which may destabilize the compound .
Advanced Research Questions
Q. How do geographic and demographic factors influence this compound dose-response relationships?
Conduct mechanomyography (e.g., Relaxometer) to compare ED50/ED95 values across populations. For example, ED95 varies significantly: 362 µg/kg (Americans), 475 µg/kg (Chinese), and 598 µg/kg (Austrians). Adjust dosing protocols based on regional pharmacokinetic studies, considering diet, genetics, and environmental factors .
Q. What methodologies resolve contradictions in this compound’s dual effects on nitric oxide (NO) production?
Use CPAE cells treated with LPS (lipopolysaccharide) and this compound. Measure NO via Griess assay: rocuronium suppresses baseline NO (1.96–2.96 µM) but LPS counteracts this (3.71 µM). Pair with Western blotting to analyze eNOS/iNOS expression, revealing rocuronium’s suppression of eNOS and LPS-induced iNOS upregulation .
Q. How are degradation products of this compound identified under oxidative stress?
Apply forced degradation with 1% H₂O₂ at reflux for 1 hour. Analyze via HPLC-UV/MS to detect morpholine ring-opened derivatives (e.g., N-ethanoyl-formamide). High-resolution mass spectrometry (HRMS) confirms structural changes, such as CH₂ loss and oxygen addition .
Q. What experimental models elucidate this compound’s role in COX-2-mediated inflammation?
Expose CPAE cells to rocuronium (10–1,000 µg/mL) and LPS. Quantify COX-2 via qPCR and PGE2 via ELISA. Rocuronium synergizes with LPS to elevate COX-2 expression and PGE2 synthesis (up to 96.73 pg/well), linking it to vascular inflammation and pain pathways .
Q. How do excretion pathways impact pharmacokinetic modeling of this compound?
Collect urine, bile, and fecal samples over 4–8 days post-administration. LC-MS/MS quantifies unchanged rocuronium: 26% urinary excretion, 7% biliary excretion, and 31% fecal excretion. Liver tissue analysis shows 6–13% retention, highlighting hepatic uptake as a key elimination route .
Q. Methodological Considerations
Q. What strategies mitigate injection pain in clinical trials testing this compound?
Use a double-blind RCT design comparing lidocaine pretreatment (0.1–0.5 mg/kg), opioids, or vein occlusion. Primary outcomes include pain scores (visual analog scale) and limb withdrawal incidence. Secondary outcomes monitor heart rate and blood pressure changes .
Q. How is neuromuscular blockade reversal optimized in this compound studies?
Administer edrophonium (0.5–1.0 mg/kg) or neostigmine (0.04–0.07 mg/kg) with atropine. Use a peripheral nerve stimulator to monitor train-of-four (TOF) ratios until ≥0.9 recovery. Document time from last dose to Dur25 (25% twitch recovery) and Dur0.8 (TOF ≥0.8) .
Q. Contradictions and Gaps
Q. Why do studies report conflicting data on this compound’s effects on endothelial dysfunction?
Discrepancies arise from varying cell models (e.g., CPAE vs. HUVECs) and LPS co-treatment. Rocuronium alone downregulates eNOS, impairing vasodilation, but LPS-induced iNOS overexpression complicates NO dynamics. Standardize cell lines and stimulus conditions to isolate mechanisms .
Q. How can synthesis methods improve this compound’s intermediate yield?
Optimize the key morpholine intermediate using asymmetric catalysis or flow chemistry to reduce impurities. A 2017 method achieved higher yields via stepwise alkylation and stereoselective purification, critical for scalable GMP production .
Propriétés
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTJKRAYGYRUJK-FMCCZJBLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023566 | |
Record name | Rocuronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119302-91-9 | |
Record name | Rocuronium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119302-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rocuronium bromide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rocuronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)-, bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROCURONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I65MW4OFHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.